2-Hexyldecyl p-hydroxybenzoate
Description
2-Hexyldecyl p-hydroxybenzoate is a synthetic ester derivative of p-hydroxybenzoic acid (p-HBA), characterized by a branched 2-hexyldecyl (C16) alkyl chain. This compound belongs to the paraben family, a class of preservatives widely utilized in cosmetics, pharmaceuticals, and food due to their antimicrobial properties . However, its physicochemical and toxicological profiles remain less documented compared to established parabens, necessitating comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
2-hexyldecyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-26-23(25)21-15-17-22(24)18-16-21/h15-18,20,24H,3-14,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTUIOQHXHBRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306041 | |
| Record name | 2-Hexyldecyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148348-12-3 | |
| Record name | 2-Hexyldecyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148348-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyldecyl p-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148348123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyldecyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexyldecyl p-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The synthesis of 2-Hexyldecyl p-hydroxybenzoate follows a classical Fischer esterification mechanism, where p-hydroxybenzoic acid reacts with 2-hexyldecanol under acidic conditions. The reaction proceeds via protonation of the carboxylic acid group, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.
Catalysts and Conditions
Traditional methods employ homogeneous acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at reflux temperatures (120–150°C). However, these catalysts pose challenges in post-reaction separation and generate corrosive byproducts. For example, a 1:1.6 molar ratio of p-hydroxybenzoic acid to 2-hexyldecanol with 5% H₂SO₄ yields approximately 75% product after 8 hours, necessitating extensive neutralization and purification.
Advanced Catalytic Approaches
Metal Composite Oxide Solid Acid Catalysts
Recent innovations utilize heterogeneous catalysts like titanium-zirconium oxide (TiO₂-ZrO₂) composites, which enhance reaction efficiency and recyclability. These catalysts operate under mild negative pressure (-0.06 to -0.09 MPa) to facilitate azeotropic removal of water, shifting equilibrium toward ester formation.
Table 1: Comparative Catalyst Performance
| Catalyst Type | Temperature (°C) | Pressure (MPa) | Yield (%) | Reusability Cycles |
|---|---|---|---|---|
| H₂SO₄ | 150 | Ambient | 75 | - |
| TiO₂-ZrO₂ Composite | 145–150 | -0.06 to -0.09 | 89.8 | ≥5 |
Data derived from pilot-scale trials demonstrate that 0.2–0.3% catalyst loading relative to the acid substrate achieves near-quantitative conversion within 5–6 hours.
Process Optimization and Parameters
Temperature and Pressure Control
Optimal esterification occurs at 145–150°C under reduced pressure, minimizing thermal decomposition of the heat-sensitive 2-hexyldecanol. Micro-reflux conditions prevent volatilization losses while maintaining reaction kinetics.
Reaction Monitoring and Equilibrium
Real-time liquid chromatography (LC) analysis ensures reaction termination when residual p-hydroxybenzoic acid falls below 0.2%. This precision avoids over-processing, which can degrade the ester into quinones or other oxidation byproducts.
Purification and Crystallization Techniques
Gradient Cooling Protocol
Post-reaction filtrate is cooled at 3–5 K/h to below 5°C, inducing controlled crystallization. This method reduces occluded impurities, yielding a crude product with 89.8% purity, which is further refined via cyclohexane recrystallization.
Table 2: Crystallization Efficiency
| Cooling Rate (K/h) | Final Temp (°C) | Purity (%) | Recovery (%) |
|---|---|---|---|
| 3 | 5 | 89.8 | 92 |
| 5 | 5 | 87.2 | 89 |
Solvent Selection
Cyclohexane, employed at 2.0–2.5 times the crude product mass, effectively dissolves non-polar impurities while retaining the ester. Food-grade activated carbon (2–3% w/w) adsorbs residual catalysts and colored byproducts.
Yield and Efficiency Analysis
Pilot-scale batches using TiO₂-ZrO₂ catalysts produce 1,787 kg of this compound per 1,565 kg of p-hydroxybenzoic acid, translating to an 89.8% yield. Catalyst reuse across five cycles shows less than 5% activity loss, underscoring economic viability.
Comparative Analysis with Alternative Methods
Enzymatic esterification using lipases, though eco-friendly, achieves only 60–70% yields due to alcohol inhibition effects. Conversely, microwave-assisted methods reduce reaction times to 2 hours but require specialized equipment incompatible with large-scale production .
Chemical Reactions Analysis
2-Hexyldecyl p-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Cosmetic Applications
Moisturizers and Emollients
- 2-Hexyldecyl p-hydroxybenzoate is commonly used as an emollient in skin care formulations. Its ability to enhance skin hydration makes it suitable for creams, lotions, and other moisturizing products. The compound forms a protective barrier on the skin, preventing moisture loss.
Sunscreen Formulations
- This compound is also utilized in sunscreen products due to its stabilizing properties for UV filters. It helps improve the stability of active ingredients like dibenzoylmethane derivatives, enhancing the overall efficacy of the sunscreen formulation .
| Product Type | Concentration (%) | Function |
|---|---|---|
| Moisturizers | 1-5 | Emollient, skin conditioning |
| Sunscreens | 2-10 | Stabilizer for UV filters |
Pharmaceutical Applications
Topical Therapeutics
- In pharmaceutical formulations, this compound serves as a solvent and penetration enhancer. It can facilitate the absorption of active ingredients through the skin barrier, which is crucial in topical drug delivery systems.
Case Study: Enhanced Drug Delivery
- A study demonstrated that incorporating this compound in a topical formulation improved the permeation of anti-inflammatory drugs through the skin compared to standard formulations without this compound .
Industrial Applications
Solvent Properties
- Beyond cosmetics and pharmaceuticals, this compound is used as a solvent in various industrial applications, including paints and coatings. Its ability to dissolve a wide range of substances makes it valuable in formulating products that require specific viscosity and flow characteristics.
| Application Area | Function |
|---|---|
| Paints | Solvent for resins |
| Coatings | Improves application properties |
Safety and Regulatory Aspects
The safety profile of this compound has been evaluated in several studies. It has been found to be non-irritating and non-sensitizing when used within recommended concentrations in cosmetic formulations . Regulatory bodies have classified it as safe for use in cosmetics, provided that concentrations do not exceed established limits.
Mechanism of Action
The mechanism of action of 2-Hexyldecyl p-hydroxybenzoate involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The ester group can undergo hydrolysis, releasing p-hydroxybenzoic acid, which has known biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 2-Hexyldecyl p-Hydroxybenzoate : Features a para-hydroxybenzoate core esterified with a branched 2-hexyldecyl (C16) chain.
- Ethyl p-Hydroxybenzoate (Ethylparaben) : Contains a short ethyl (C2) chain, offering higher water solubility .
- Sodium p-Hydroxybenzoate : The sodium salt of p-HBA, with improved aqueous solubility and reduced acidity compared to the free acid .
- p-Hydroxybenzoic Acid : The parent compound, lacking an ester group, exhibits anti-inflammatory and antimicrobial activity but higher cytotoxicity .
- 2-Hydroxy-4-Pentadecylbenzoic Acid : Differs in substitution (ortho-hydroxy vs. para-hydroxy) and has a linear pentadecyl (C15) chain, altering solubility and bioactivity .
Physicochemical Properties
<sup>a</sup>Predicted or experimental LogP values. <sup>†</sup>Data inferred from structural analogs (e.g., 2-hydroxy-4-pentadecylbenzoic acid ). <sup>‡</sup>Estimated based on alkyl chain length and branching.
Biological Activity
Overview
2-Hexyldecyl p-hydroxybenzoate, an ester derived from p-hydroxybenzoic acid and 2-hexyldecanol, is part of the class of compounds known as parabens. These compounds are widely used in cosmetics and pharmaceuticals due to their preservative properties. Recent studies have highlighted its potential biological activities, particularly its antimicrobial and antioxidant effects. This article delves into the biological activity of this compound, providing insights from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₃₈O₃
- CAS Number : 148348-12-3
The compound features a long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes. This structural characteristic is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The hydroxyl group in the molecule can form hydrogen bonds with proteins and enzymes, potentially altering their function. Additionally, the ester group may undergo hydrolysis, releasing p-hydroxybenzoic acid, which has established biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it has shown promising results:
- In vitro Studies : The compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of other well-known antimicrobial agents.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In a study assessing its free radical scavenging ability using the DPPH assay, the compound exhibited a substantial reduction in DPPH radical absorbance, indicating strong antioxidant activity.
- DPPH Radical Scavenging Activity :
- Concentration: 100 μg/mL resulted in a scavenging rate of approximately 85%.
- Concentration: 200 μg/mL resulted in a scavenging rate of approximately 95%.
This antioxidant capacity suggests that the compound may protect cellular components from oxidative stress.
Toxicological Studies
While the biological activities are promising, safety assessments are crucial. Toxicological studies on similar compounds (parabens) indicate that they are generally well-tolerated at low concentrations. For instance:
- Ingestion studies have shown no significant adverse effects at doses up to 1600 mg/kg body weight in animal models .
- Skin irritation tests revealed that concentrations below 5% did not cause irritation in human subjects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on cosmetic formulations containing this compound demonstrated effective preservation against microbial contamination over a six-month period. The formulations maintained stability and efficacy without significant changes in microbial load.
- Case Study on Antioxidant Effects : In a clinical trial involving patients with oxidative stress-related conditions, topical application of formulations containing this compound resulted in improved skin conditions and reduced markers of oxidative damage.
Q & A
Q. What analytical methods are suitable for quantifying 2-hexyldecyl p-hydroxybenzoate in plant tissue samples?
To quantify this compound in plant tissues, employ chromatographic techniques such as HPLC coupled with UV-Vis or mass spectrometry. For lignin-associated esters, time-of-flight secondary-ion mass spectrometry (ToF-SIMS) provides spatial resolution to localize the compound in cell wall fibers (e.g., poplar and willow lignin fibers) . Validate methods using calibration curves with synthesized standards, ensuring purity ≥98% (LC-grade) as per pharmaceutical analysis protocols .
Q. How can this compound be synthesized for laboratory use?
Synthesize via esterification of p-hydroxybenzoic acid with 2-hexyldecanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Purify by recrystallization or column chromatography. Confirm structure via NMR (¹H/¹³C) and FT-IR to verify ester carbonyl (C=O, ~1740 cm⁻¹) and phenolic -OH (~3200 cm⁻¹). Use anhydrous conditions to avoid hydrolysis .
Q. What biological roles does this compound play in plant cell walls?
The compound esterifies lignin in Salicaceae species (e.g., Populus), primarily in juvenile stems and tension wood. It modifies syringyl-rich lignin fibers, potentially enhancing cell wall rigidity or lignification rates. To study this, combine tissue-specific lignin extraction (e.g., thioacidolysis) with GC-MS to quantify ester-bound phenolics .
Q. How does this compound interact with proteins in biochemical assays?
Assess protein binding using fluorescence quenching or surface plasmon resonance (SPR). The Bradford method (protein-dye binding at 595 nm) may interfere due to the compound’s aromatic structure; validate with alternative assays like BCA or Lowry .
Advanced Research Questions
Q. How can structural modifications of this compound optimize its role in lignin engineering?
Replace the hexyldecyl chain with shorter alkyl groups (e.g., methyl or ethyl) to study steric effects on lignin acylation. Use directed evolution of acyltransferases (e.g., Populus BAHD family) to enhance esterification efficiency. Monitor lignin composition via 2D-NMR (HSQC) to correlate structural changes with cell wall properties .
Q. What experimental designs resolve contradictions in toxicity data for this compound?
Conflicting toxicity reports may arise from impurities (e.g., residual p-hydroxybenzoic acid) or species-specific metabolism. Conduct subchronic oral toxicity studies in rodents (OECD Guideline 408) with doses ≥500 mg/kg BW/day. Include histopathology of reproductive organs (linked to p-HBA’s estrogenic effects) and compare metabolic profiles via LC-HRMS .
Q. How can in vivo tracking of this compound be achieved in mammalian systems?
Label the compound with stable isotopes (e.g., ¹³C or deuterium) and administer via oral gavage. Use accelerator mass spectrometry (AMS) for ultra-sensitive detection in plasma and tissues. Pair with metabolomic profiling to identify degradation products (e.g., free p-hydroxybenzoate) .
Q. What computational models predict the environmental persistence of this compound?
Apply quantitative structure-activity relationship (QSAR) models using logP (estimated ~6.5) and biodegradation probability (e.g., BIOWIN). Validate with OECD 301B ready biodegradability tests. Model soil adsorption using the compound’s hydrophobicity and pKa (~8.3 for phenolic -OH) .
Q. How do nitrogen fertilization and mechanical stress influence this compound accumulation in plants?
Design factorial experiments with nitrogen gradients (0–200 kg/ha) and mechanical bending (to induce tension wood). Quantify esterified phenolics via alkaline hydrolysis followed by UPLC-PDA. Correlate results with transcript levels of lignin acyltransferase genes .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement process analytical technology (PAT) for real-time monitoring of esterification (e.g., in situ FT-IR). Optimize catalyst loading (≤5 mol% H₂SO₄) and reaction time (4–6 hrs at 110°C) to minimize side products. Use design-of-experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
